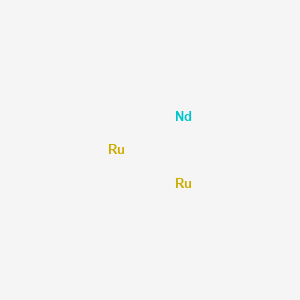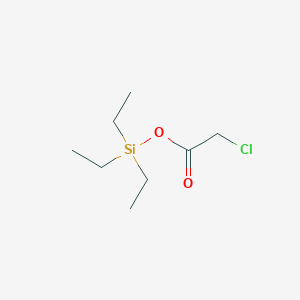
Triethylsilyl chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylsilyl chloroacetate is an organosilicon compound with the chemical formula C8H17ClO2Si. It is a derivative of chloroacetic acid where the hydrogen atom is replaced by a triethylsilyl group. This compound is used in various chemical reactions and has applications in organic synthesis, particularly as a reagent for introducing the triethylsilyl group into molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Triethylsilyl chloroacetate can be synthesized through the reaction of chloroacetic acid with triethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures consistent quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Triethylsilyl chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form chloroacetic acid and triethylsilanol.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Bases like pyridine or triethylamine are often used to facilitate these reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as triethylsilyl ethers or amides can be formed.
Hydrolysis Products: Chloroacetic acid and triethylsilanol are the primary products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
Triethylsilyl chloroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the protection of hydroxyl groups in organic synthesis. The triethylsilyl group can be easily introduced and removed, making it a valuable tool in multi-step synthesis.
Biology: In biological research, this compound is used to modify biomolecules, aiding in the study of their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of triethylsilyl chloroacetate involves the formation of a covalent bond between the triethylsilyl group and the target molecule. This modification can protect reactive sites on the molecule, preventing unwanted side reactions during synthesis. The triethylsilyl group can be removed under mild conditions, restoring the original functionality of the molecule.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl Chloroacetate: Similar to triethylsilyl chloroacetate but with methyl groups instead of ethyl groups. It is also used for protecting hydroxyl groups in organic synthesis.
Triisopropylsilyl Chloroacetate: Another similar compound with isopropyl groups. It offers greater steric protection due to the bulkier isopropyl groups.
Uniqueness: this compound offers a balance between reactivity and steric protection, making it suitable for a wide range of applications. Its ethyl groups provide sufficient bulk to protect reactive sites while still allowing for easy removal under mild conditions.
Eigenschaften
CAS-Nummer |
17680-26-1 |
|---|---|
Molekularformel |
C8H17ClO2Si |
Molekulargewicht |
208.76 g/mol |
IUPAC-Name |
triethylsilyl 2-chloroacetate |
InChI |
InChI=1S/C8H17ClO2Si/c1-4-12(5-2,6-3)11-8(10)7-9/h4-7H2,1-3H3 |
InChI-Schlüssel |
CGBLGBVNLXYQSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



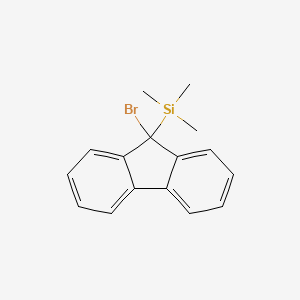
![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)
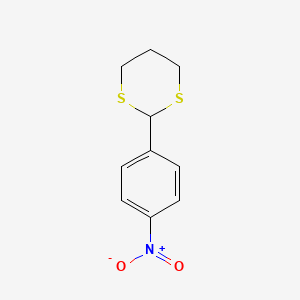
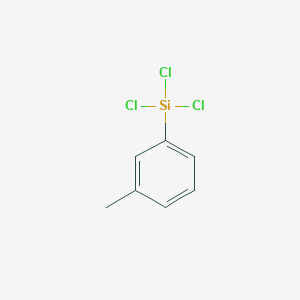
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
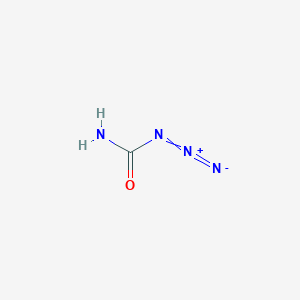
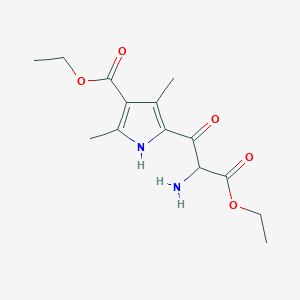
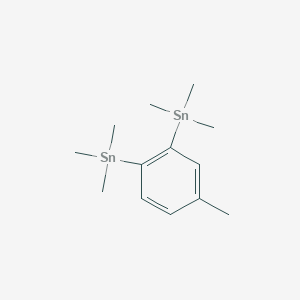
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
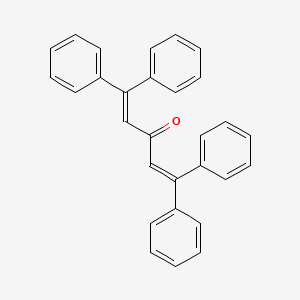

![(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B14710420.png)
